A Comprehensive Technical Guide to the Chemical Structure and Synthesis of C.I. Vat Green 1
A Comprehensive Technical Guide to the Chemical Structure and Synthesis of C.I. Vat Green 1
For Researchers, Scientists, and Drug Development Professionals
C.I. Vat Green 1, also known by names such as Indanthren Brilliant Green B and Jade Green, is a complex organic compound widely utilized as a vat dye.[1][2] Its robust performance, including high color fastness against washing and light, has made it a significant dye in the textile industry for cellulose (B213188) fibers, and it also finds applications in coloring plastics, soap, and paper.[3][4] This technical guide provides an in-depth exploration of its chemical structure and synthesis, tailored for a scientific audience.
Chemical Structure and Identification
C.I. Vat Green 1 is a derivative of violanthrone (B7798473), which is a derivative of benzanthrone (B145504).[1][5] Its core structure is a large, polycyclic aromatic hydrocarbon. The systematic IUPAC name for C.I. Vat Green 1 is 16,17-Dimethoxyanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione.[5][6]
Below is a summary of its key identifiers and properties.
| Identifier | Value | Reference |
| C.I. Name | Vat Green 1 | [7] |
| C.I. Number | 59825 | [7] |
| CAS Number | 128-58-5 | [5][6][7] |
| IUPAC Name | 16,17-Dimethoxyanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | [5][6] |
| Molecular Formula | C₃₆H₂₀O₄ | [5][6][7] |
| Molecular Weight | 516.55 g/mol | [5][6] |
| Appearance | Dark green powder | [7] |
Visualization of Chemical Structure
The following diagram illustrates the chemical structure of C.I. Vat Green 1.
Caption: Chemical structure of C.I. Vat Green 1.
Synthesis of C.I. Vat Green 1
The synthesis of C.I. Vat Green 1 is a multi-step process that begins with the formation of benzanthrone, followed by its conversion to violanthrone (also known as dibenzanthrone), and subsequent functionalization.[8][9] Several manufacturing methods have been documented, with the most common pathway involving the methylation of 16,17-dihydroxyviolanthrone.[7]
Overall Synthesis Pathway
The synthesis can be broadly categorized into the following key stages:
-
Synthesis of Benzanthrone: Typically prepared from anthraquinone (B42736).
-
Formation of Violanthrone: Two molecules of benzanthrone are coupled.
-
Oxidation to 16,17-Dihydroxyviolanthrone: Introduction of hydroxyl groups onto the violanthrone core.
-
Methylation to C.I. Vat Green 1: The final step to yield the target molecule.
The following diagram outlines the logical workflow of the synthesis process.
Caption: Synthesis workflow for C.I. Vat Green 1.
Experimental Protocols
While precise industrial protocols are often proprietary, the following sections detail the established chemical transformations for each major step in the synthesis of C.I. Vat Green 1, based on available literature.
Step 1: Synthesis of Benzanthrone from Anthraquinone
Benzanthrone is commercially produced by the reaction of anthraquinone with glycerol in the presence of sulfuric acid and a reducing agent, typically iron powder.[10] This process involves the reduction of anthraquinone to anthrone, which then condenses with acrolein (formed from the dehydration of glycerol).[10][11]
Methodology:
-
Anthraquinone is dissolved in concentrated sulfuric acid.
-
A reducing agent, such as iron filings or copper powder, is added to the mixture to facilitate the reduction of anthraquinone.[10]
-
Glycerol is slowly introduced into the reaction vessel. The temperature is carefully controlled and gradually increased to approximately 120°C.
-
The reaction is maintained at this temperature for several hours to ensure complete condensation.
-
After cooling, the reaction mixture is poured into a large volume of boiling water, causing the crude benzanthrone to precipitate.
-
The precipitate is filtered, washed with a dilute sodium hydroxide (B78521) solution, and then with water until neutral, and finally dried.
-
Purification can be achieved through recrystallization from a suitable solvent like tetrachloroethane or by sublimation.[10]
Step 2: Dimerization of Benzanthrone to Violanthrone
Violanthrone is synthesized through the dehydrogenative coupling of two benzanthrone molecules.[9] This is typically achieved by an alkali fusion process.
Methodology:
-
Benzanthrone is treated with a strong base, such as potassium hydroxide, in an alcoholic medium (e.g., ethanol).[3][8]
-
The mixture is heated under reflux for several hours. This promotes the coupling of two benzanthrone molecules to form 2,2'-dibenzanthronyl as an intermediate.[8]
-
The intermediate is then subjected to a higher temperature, often in the presence of the alkali, to induce cyclization and form the violanthrone structure.
Step 3: Oxidation of Violanthrone to 16,17-Dihydroxyviolanthrone
The violanthrone molecule is oxidized to introduce two hydroxyl groups at the 16 and 17 positions.
Methodology:
-
The violanthrone product from the previous step is suspended in a suitable solvent, such as fuming sulfuric acid.[3]
-
An oxidizing agent, such as manganese dioxide (MnO₂), is added to the suspension.[3][7]
-
The reaction is allowed to proceed for a set duration, after which the dihydroxy derivative is isolated.
-
The product, 16,17-dihydroxyviolanthrone, is then washed and dried.
Step 4: Methylation of 16,17-Dihydroxyviolanthrone
The final step is the methylation of the hydroxyl groups to form the dimethoxy derivative, which is C.I. Vat Green 1.[7][8]
Methodology:
-
16,17-Dihydroxyviolanthrone is suspended in a high-boiling inert solvent, such as trichlorobenzene.[3]
-
A methylating agent is added to the mixture. Examples include dimethyl sulfate (B86663) or trifluoromethyl methyl sulfonate.[3]
-
The reaction is heated to drive the methylation to completion.
-
Upon completion, the reaction mixture is cooled, and the final product, C.I. Vat Green 1, is isolated by filtration.
-
The product is washed with a solvent to remove any unreacted starting materials and byproducts, and then dried.
One described method specifies using tetramethylammonium (B1211777) chloride with trifluoromethyl methyl sulfonate as the methylation agent in a trichlorobenzene solvent, followed by reduction with aniline (B41778) to yield the final product with a high total yield.[3]
This guide provides a foundational understanding of the chemical nature and synthesis of C.I. Vat Green 1. The described protocols are based on established chemical principles and published outlines, offering a strong basis for further research and development.
References
- 1. Vat Green 1 - Wikipedia [en.wikipedia.org]
- 2. Vat Green 1 - Vat Brilliant Green 3B - Vat Brilliant Green FFB from Emperor Chem [emperordye.com]
- 3. guidechem.com [guidechem.com]
- 4. Synthetic Process of Vat Green 1 - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 5. medkoo.com [medkoo.com]
- 6. C.I. Vat Green 1 | SIELC Technologies [sielc.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. static.fibre2fashion.com [static.fibre2fashion.com]
- 9. Violanthrone - Wikipedia [en.wikipedia.org]
- 10. Benzanthrone synthesis - chemicalbook [chemicalbook.com]
- 11. Benzanthrone - Wikipedia [en.wikipedia.org]
